1-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one
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Overview
Description
1-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one is a complex organic compound that belongs to the class of imidazole and triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group and the imidazo[2,1-C][1,2,4]triazole moiety contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the imidazo[2,1-C][1,2,4]triazole core: This can be achieved by reacting a suitable hydrazine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazo[2,1-C][1,2,4]triazole core with a fluorophenyl group using a suitable fluorinating agent.
Attachment of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazo[2,1-C][1,2,4]triazole core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[2,1-C][1,2,4]triazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
1-{[7-(4-Chlorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-{[7-(4-Methylphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}propan-2-one imparts unique chemical and biological properties, such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability compared to its analogs with different substituents.
Properties
Molecular Formula |
C13H13FN4OS |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C13H13FN4OS/c1-9(19)8-20-13-16-15-12-17(6-7-18(12)13)11-4-2-10(14)3-5-11/h2-5H,6-8H2,1H3 |
InChI Key |
BFMWYXVYLLVIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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